Mmp-9-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

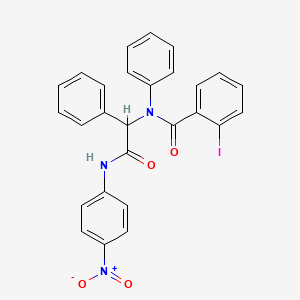

Molecular Formula |

C27H20IN3O4 |

|---|---|

Molecular Weight |

577.4 g/mol |

IUPAC Name |

2-iodo-N-[2-(4-nitroanilino)-2-oxo-1-phenylethyl]-N-phenylbenzamide |

InChI |

InChI=1S/C27H20IN3O4/c28-24-14-8-7-13-23(24)27(33)30(21-11-5-2-6-12-21)25(19-9-3-1-4-10-19)26(32)29-20-15-17-22(18-16-20)31(34)35/h1-18,25H,(H,29,32) |

InChI Key |

MIENZPZOHXCZQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4I |

Origin of Product |

United States |

Foundational & Exploratory

Mmp-9-IN-5: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Mmp-9-IN-5, a potent and selective non-hydroxamate inhibitor of matrix metalloproteinase-9 (MMP-9) and Akt. This compound was identified through a combinatorial approach utilizing an Ugi bis-amide synthesis strategy. This document details the synthetic protocols, experimental methodologies for its biological characterization, and summarizes its activity against MMP-9, Akt, and various cancer cell lines. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix, a process integral to physiological functions like tissue remodeling and wound healing.[1] However, the dysregulation of MMP-9 activity is strongly implicated in various pathologies, including tumor invasion, metastasis, and angiogenesis.[1] This has established MMP-9 as a significant therapeutic target in oncology.

This compound emerged from a drug discovery program aimed at developing novel, non-hydroxamate based MMP-9 inhibitors to circumvent the poor selectivity and off-target effects associated with traditional hydroxamate-based inhibitors.[2] The discovery of this compound represents a significant advancement, showcasing a dual inhibitory mechanism against both MMP-9 and the serine/threonine kinase Akt, a key component of the PI3K/Akt signaling pathway that is frequently hyperactivated in cancer and promotes cell survival and proliferation.[2][3]

Discovery and Synthesis of this compound

This compound was discovered through a combinatorial chemistry approach centered around the Ugi four-component reaction (Ugi-4CR).[2] This one-pot reaction allows for the rapid generation of a diverse library of bis-amide scaffolds by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Synthetic Pathway

The synthesis of this compound is achieved through a multi-component Ugi reaction. The general workflow for this synthesis is depicted below.

Caption: General workflow for the Ugi-4CR synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Appropriate aldehyde, amine, carboxylic acid, and isocyanide precursors

-

Methanol (anhydrous)

-

Standard laboratory glassware and stirring apparatus

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

To a solution of the aldehyde (1.0 eq) in anhydrous methanol, add the amine (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Data

This compound has demonstrated potent inhibitory activity against both MMP-9 and Akt, leading to cytotoxic and anti-migratory effects in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| MMP-9 | 4.49[3] |

| Akt | 1.34[3] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | IC₅₀ (nM) |

| Wi-38 | Normal Human Lung Fibroblast | 35.1[3] |

| MCF-7 | Human Breast Adenocarcinoma | 6.9[3] |

| NFS-60 | Murine Myeloid Leukemia | 5.5[3] |

| HepG-2 | Human Hepatocellular Carcinoma | 3.1[3] |

Experimental Protocols: Biological Assays

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.

MMP-9 Inhibition Assay (Fluorogenic)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of MMP-9.

References

An In-depth Technical Guide to the Mechanism of Action of MMP-9-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MMP-9-IN-5, a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9) with additional activity against the AKT signaling pathway. This document details its biochemical and cellular activities, presents quantitative data in a structured format, outlines the experimental protocols used for its characterization, and visualizes its molecular interactions and signaling pathways.

Core Mechanism of Action

This compound is a novel, non-hydroxamate inhibitor that demonstrates a dual mechanism of action, making it a compound of significant interest for cancer research. Its primary modes of action are:

-

Direct Inhibition of MMP-9: this compound potently inhibits the enzymatic activity of MMP-9, a key enzyme involved in the degradation of the extracellular matrix (ECM). By blocking MMP-9, the inhibitor effectively hinders cancer cell invasion and metastasis.

-

Inhibition of the PI3K/AKT Signaling Pathway: The compound also exhibits strong inhibitory effects on AKT (Protein Kinase B), a crucial node in the PI3K/AKT signaling pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival, proliferation, and resistance to apoptosis.

-

Induction of Apoptosis: Through its dual inhibitory effects, this compound promotes programmed cell death in cancer cells. This is achieved by attenuating the pro-survival signals of the PI3K/AKT pathway and activating the caspase cascade, specifically caspase-3 and caspase-7.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, derived from the primary literature.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) |

| MMP-9 | 4.49 |

| AKT | 1.34 |

Table 2: Cytotoxicity in Human Cell Lines

| Cell Line | Cell Type | IC50 (nM) |

| Wi-38 | Normal Lung Fibroblast | 35.1 |

| MCF-7 | Breast Adenocarcinoma | 6.9 |

| NFS-60 | Murine Myeloid Leukemia | 5.5 |

| HepG-2 | Hepatocellular Carcinoma | 3.1 |

Table 3: Cellular Activity

| Assay | Cell Line | Concentration (nM) | Effect |

| Apoptosis Induction | MCF-7 | 6.9 | Induces apoptosis |

| NFS-60 | 5.5 | Induces apoptosis | |

| HepG-2 | 3.1 | Induces apoptosis | |

| Caspase 3/7 Activation | MCF-7 | 6.9 | Significant activation |

| NFS-60 | 5.5 | Significant activation | |

| HepG-2 | 3.1 | Significant activation | |

| Cell Migration Inhibition | HepG-2 | 3.1 | 59.35% inhibition |

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathway of this compound

Caption: Dual inhibitory mechanism of this compound on MMP-9 and AKT signaling.

Experimental Workflow for In Vitro Evaluation

Mmp-9-IN-5: A Technical Guide to its Dual Inhibition of MMP-9 and AKT

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mmp-9-IN-5, a potent small molecule inhibitor targeting both Matrix Metalloproteinase-9 (MMP-9) and the protein kinase B (AKT). This document details the compound's biochemical and cellular activities, outlines experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway and workflow diagrams.

Core Concepts: Dual Inhibition of MMP-9 and AKT

This compound emerges as a significant research compound due to its dual inhibitory action against two key players in cancer progression: MMP-9 and AKT.

-

Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase, MMP-9 is a crucial enzyme involved in the degradation of the extracellular matrix (ECM).[1][2] Its overexpression is linked to tumor invasion, metastasis, and angiogenesis, making it a prime target for anti-cancer therapies.[1] MMP-9 facilitates cancer cell migration and invasion by breaking down the basement membrane, a major component of the ECM.[1]

-

AKT (Protein Kinase B): A serine/threonine-specific protein kinase, AKT is a central node in signaling pathways that regulate cell survival, proliferation, and growth.[1] The PI3K/AKT pathway is frequently hyperactivated in various cancers, promoting cell survival and inhibiting apoptosis.[1]

The simultaneous inhibition of both MMP-9 and AKT by this compound presents a promising strategy to synergistically disrupt key oncogenic processes, including cell proliferation, survival, and metastasis.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

| Target | IC50 Value | Description |

| MMP-9 | 4.49 nM | Inhibition of MMP-9 enzymatic activity.[3] |

| AKT | 1.34 nM | Inhibition of AKT kinase activity.[3] |

Table 1: Biochemical Inhibitory Activity of this compound

| Cell Line | Cell Type | IC50 Value | Description |

| HepG-2 | Human Liver Cancer | 3.1 nM | Cytotoxicity measured by MTT assay after 72h.[3] |

| MCF-7 | Human Breast Cancer | 6.9 nM | Cytotoxicity measured by MTT assay after 72h.[3] |

| NFS-60 | Murine Myeloid Leukemia | 5.5 nM | Cytotoxicity measured by MTT assay after 72h.[3] |

| Wi-38 | Human Normal Fibroblast | 35.1 nM | Cytotoxicity measured by MTT assay after 72h.[3] |

Table 2: Cellular Cytotoxicity of this compound

| Cell Line | Assay | Concentration | Result |

| HepG-2 | Cell Migration | 3.1 nM (24h) | 59.35% inhibition.[3] |

| HepG-2 | Caspase 3/7 Activation | 3.1 nM (72h) | Significant activation.[3] |

| MCF-7 | Caspase 3/7 Activation | 6.9 nM (72h) | Significant activation.[3] |

| NFS-60 | Caspase 3/7 Activation | 5.5 nM (72h) | Significant activation.[3] |

Table 3: Cellular Activity of this compound

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by concurrently blocking the MMP-9 and PI3K/AKT signaling pathways.

Caption: Dual inhibition of MMP-9 and AKT by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

MMP-9 Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of MMP-9.

-

Principle: A fluorogenic MMP-9 substrate is cleaved by active MMP-9, releasing a fluorescent signal. The reduction in fluorescence in the presence of the inhibitor corresponds to its inhibitory activity.

-

Materials:

-

Recombinant human MMP-9

-

Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound, recombinant MMP-9, and assay buffer.

-

Include a positive control (MMP-9 without inhibitor) and a negative control (assay buffer without MMP-9).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).

-

Add the fluorogenic MMP-9 substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

AKT Kinase Assay (Luminescent)

This assay determines the inhibitory effect of this compound on AKT kinase activity.

-

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A luminescent signal is generated that is inversely proportional to the amount of AKT activity.

-

Materials:

-

Recombinant human AKT

-

AKT substrate (e.g., a peptide containing the AKT phosphorylation motif)

-

ATP

-

Kinase assay buffer

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well white microplate

-

Luminometer

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound, recombinant AKT, and AKT substrate.

-

Initiate the kinase reaction by adding ATP.

-

Include a positive control (AKT without inhibitor) and a negative control (no AKT).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

-

Materials:

-

Cancer cell lines (e.g., HepG-2, MCF-7)

-

Cell culture medium and supplements

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well clear microplate

-

Spectrophotometric microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

-

Principle: The Transwell assay uses a chamber with a porous membrane to separate an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.

-

Materials:

-

Cancer cell line (e.g., HepG-2)

-

Transwell inserts (e.g., 8 µm pore size)

-

Serum-free medium and medium with a chemoattractant (e.g., FBS)

-

This compound

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

-

-

Procedure:

-

Pre-treat cells with this compound at a non-toxic concentration for a specified time.

-

Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope.

-

Compare the number of migrated cells in the treated group to the control group to determine the percentage of inhibition.

-

Caspase-3/7 Activation Assay (Luminescent)

This assay measures the induction of apoptosis by this compound through the activation of caspases 3 and 7.

-

Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of this substrate by active caspases 3 and 7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

-

Materials:

-

Cancer cell lines (e.g., HepG-2, MCF-7)

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

96-well white microplate

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 72 hours).

-

Include a vehicle control.

-

After treatment, add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for a specified time to allow for cell lysis and the caspase reaction to occur.

-

Measure the luminescence using a luminometer.

-

Compare the luminescent signal of the treated cells to the control to determine the fold-increase in caspase-3/7 activity.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The provided data and protocols should serve as a valuable resource for further investigation into the therapeutic potential of this dual MMP-9 and AKT inhibitor.

References

Mmp-9-IN-5: A Technical Guide to a Novel Non-Hydroxamate MMP-9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix.[1] Its overexpression is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] Consequently, the development of potent and selective MMP-9 inhibitors is a significant focus in therapeutic research.[2][4] Historically, many MMP inhibitors have been hydroxamate-based compounds, which have faced challenges in clinical trials due to lack of specificity and off-target effects.[4] Mmp-9-IN-5 emerges as a promising non-hydroxamate inhibitor, demonstrating potent and selective activity against MMP-9 and exhibiting a multi-faceted mechanism of action that includes the induction of apoptosis through the PI3K/AKT signaling pathway.[5][6] This technical guide provides an in-depth overview of this compound, consolidating available data on its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.

Core Compound Data

This compound is a potent inhibitor of MMP-9 with an IC50 value in the low nanomolar range.[5] Notably, it also demonstrates significant inhibitory activity against AKT kinase, a key player in cell survival pathways.[5]

| Target | IC50 (nM) |

| MMP-9 | 4.49[5] |

| AKT | 1.34[5] |

| Table 1: Inhibitory Activity of this compound |

In Vitro Cellular Efficacy

This compound exhibits significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its ability to induce apoptosis is a key feature of its anti-cancer potential.

| Cell Line | Cell Type | Cytotoxicity IC50 (nM) | Apoptosis Induction | Caspase 3/7 Activation |

| Wi-38 | Normal Lung Fibroblast | 35.1[5] | Not Reported | Not Reported |

| MCF-7 | Breast Cancer | 6.9[5] | Yes[5] | Significant[5] |

| NFS-60 | Myeloid Leukemia | 5.5[5] | Yes[5] | Significant[5] |

| HepG-2 | Liver Cancer | 3.1[5] | Yes[5] | Significant[5] |

| Table 2: Cellular Activity of this compound |

In addition to its cytotoxic effects, this compound has been shown to inhibit cancer cell migration. In a wound healing assay using HepG-2 cells, this compound at a concentration of 3.1 nM inhibited cell migration by 59.35% after 24 hours.[5]

Selectivity Profile

While a comprehensive selectivity panel is not publicly available, initial studies indicate that this compound possesses a favorable selectivity profile, showing greater potency against MMP-9 compared to other matrix metalloproteinases such as MMP-1, MMP-2, and MMP-13.[2] A detailed quantitative comparison of IC50 values against a broader range of MMPs is needed for a complete understanding of its selectivity.

Mechanism of Action: Dual Inhibition and Apoptosis Induction

This compound exerts its anti-cancer effects through a dual mechanism of action involving the inhibition of both MMP-9 and the PI3K/AKT signaling pathway. The inhibition of AKT, a crucial downstream effector of PI3K, disrupts pro-survival signals within the cancer cell. This, coupled with the inhibition of MMP-9's role in extracellular matrix remodeling and cell migration, culminates in the activation of the intrinsic apoptotic pathway, evidenced by the significant activation of effector caspases 3 and 7.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

MMP-9 Inhibition Assay

A fluorogenic assay is utilized to determine the inhibitory activity of this compound against MMP-9.

Detailed Methodology:

-

Reagent Preparation: Recombinant human MMP-9 is pre-activated with p-aminophenylmercuric acetate (APMA). A fluorogenic MMP-9 substrate is prepared in an appropriate assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35). This compound is serially diluted to various concentrations.

-

Assay Procedure: The assay is performed in a 96-well plate format. Recombinant MMP-9 is incubated with varying concentrations of this compound (or vehicle control) in the assay buffer for a predetermined time at 37°C.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the fluorogenic MMP-9 substrate. The increase in fluorescence, resulting from the cleavage of the substrate by MMP-9, is monitored kinetically using a fluorescence plate reader at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.[7]

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effect of this compound on cancer cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Methodology:

-

Cell Seeding: Cells (e.g., MCF-7, HepG-2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[8]

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for 72 hours.[5]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[8] The absorbance is then measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated by plotting cell viability against the logarithm of the this compound concentration.

Caspase-3/7 Activation Assay

The induction of apoptosis is quantified by measuring the activity of caspases 3 and 7 using a luminescent assay.

Detailed Methodology:

-

Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with this compound at concentrations corresponding to their respective cytotoxicity IC50 values for 72 hours.[5]

-

Reagent Addition: A commercially available caspase-glo 3/7 reagent, which contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin), is added to each well.[9][10] This reagent lyses the cells and initiates the enzymatic reaction.

-

Signal Measurement: The plate is incubated at room temperature to allow for caspase cleavage of the substrate, which releases aminoluciferin and generates a luminescent signal. The luminescence is measured using a plate-reading luminometer.[11]

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. The fold increase in caspase activity is calculated relative to untreated control cells.

Cell Migration (Wound Healing) Assay

The effect of this compound on cell migration is evaluated using a wound healing or scratch assay.

Detailed Methodology:

-

Cell Seeding and Monolayer Formation: HepG-2 cells are seeded in a 6-well plate and grown to confluence.[12]

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.[12]

-

Treatment and Incubation: The cells are washed to remove debris and then incubated with fresh media containing this compound (3.1 nM) or vehicle control.[5]

-

Imaging: The wound is imaged at 0 and 24 hours using a microscope.[5]

-

Data Analysis: The area of the wound is measured at both time points using image analysis software. The percentage of wound closure, representing cell migration, is calculated and compared between the treated and control groups.

Conclusion

This compound is a potent, non-hydroxamate dual inhibitor of MMP-9 and AKT. Its ability to induce apoptosis and inhibit cell migration in various cancer cell lines at low nanomolar concentrations highlights its potential as a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential and mechanism of action of this and similar compounds. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07005G [pubs.rsc.org]

- 4. Matrix metalloproteinase-9 (MMP-9) and its inhibitors in cancer: A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. assaygenie.com [assaygenie.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. biocompare.com [biocompare.com]

- 11. ulab360.com [ulab360.com]

- 12. Solamargine inhibits the migration and invasion of HepG2 cells by blocking epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

Mmp-9-IN-5: A Technical Guide to its Pro-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mmp-9-IN-5 is a potent and selective, non-hydroxamate inhibitor of Matrix Metalloproteinase-9 (MMP-9) that has demonstrated significant pro-apoptotic and anti-cancer activities. This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects through a dual-inhibitory mechanism, targeting both MMP-9 and the serine/threonine kinase AKT (also known as Protein Kinase B).[1] By inhibiting MMP-9, it can modulate the tumor microenvironment and interfere with cell survival signals. Concurrently, its inhibition of AKT, a critical node in the PI3K/AKT signaling pathway, disrupts a major cell survival cascade, thereby promoting apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| MMP-9 | 4.49 nM |

| AKT | 1.34 nM |

Table 2: Cytotoxic and Pro-Apoptotic Activity of this compound

| Cell Line | Cell Type | Cytotoxicity IC50 (72h) | Apoptosis Induction (72h) | Caspase 3/7 Activation (72h) |

| Wi-38 | Normal Lung Fibroblast | 35.1 nM | - | - |

| MCF-7 | Breast Cancer | 6.9 nM | 6.9 nM | 6.9 nM |

| NFS-60 | Myeloid Leukemia | 5.5 nM | 5.5 nM | 5.5 nM |

| HepG-2 | Liver Cancer | 3.1 nM | 3.1 nM | 3.1 nM |

Signaling Pathways

This compound-induced apoptosis is primarily mediated through the inhibition of the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation. By inhibiting AKT, this compound prevents the phosphorylation and inactivation of pro-apoptotic proteins and allows for the activation of the caspase cascade, ultimately leading to programmed cell death.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pro-apoptotic role of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer and normal cell lines.

Materials:

-

Target cell lines (e.g., MCF-7, NFS-60, HepG-2, Wi-38)

-

Complete growth medium (specific to each cell line)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Target cell lines

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., at the IC50 concentration) for 72 hours. Include appropriate controls.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Experimental workflow for apoptosis detection.

Caspase 3/7 Activation Assay

This assay measures the activity of key executioner caspases, confirming the induction of apoptosis.

Materials:

-

Target cell lines

-

White-walled 96-well plates

-

This compound

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound at the desired concentrations for 72 hours.

-

Allow the plate to equilibrate to room temperature.

-

Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as phosphorylated AKT (p-AKT), total AKT, and cleaved caspases.

Materials:

-

Target cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through the dual inhibition of MMP-9 and AKT. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound. The provided methodologies can be adapted to various cancer models to further elucidate the specific molecular mechanisms and to evaluate the efficacy of this compound in different contexts.

References

Mmp-9-IN-5: A Technical Guide to a Dual Inhibitor of MMP-9 and the PI3K/AKT/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mmp-9-IN-5, a potent small molecule inhibitor, and its intricate relationship with the critical PI3K/AKT/mTOR signaling cascade. This document details the compound's mechanism of action, presents its quantitative efficacy, outlines relevant experimental protocols for its study, and visualizes the complex biological pathways involved.

Introduction: The Intersection of Matrix Remodeling and Cellular Signaling

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, is a key enzyme involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2][3] Its enzymatic activity is crucial for normal physiological processes like tissue remodeling, wound healing, and immune cell migration.[2][4] However, the dysregulation and overexpression of MMP-9 are strongly implicated in numerous pathological conditions, including tumor invasion, metastasis, angiogenesis, and inflammation.[1][2][5]

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[6][7] Aberrant activation of this pathway is a hallmark of many cancers.[7] Notably, the PI3K/AKT/mTOR pathway is a significant upstream regulator of MMP-9 expression, often acting through the transcription factor NF-κB to drive MMP-9 gene activation.[8][9][10]

This compound has emerged as a compound of significant interest due to its dual inhibitory action. It not only potently targets the enzymatic activity of MMP-9 but also directly inhibits AKT, a critical kinase in the PI3K/AKT/mTOR pathway.[11] This dual-action mechanism makes it a valuable tool for investigating the crosstalk between ECM degradation and intracellular signaling, and a potential lead for therapeutic development.

This compound: Quantitative Inhibitory Profile

This compound demonstrates high potency against both its primary target, MMP-9, and the key signaling kinase, AKT. Its efficacy has been quantified through half-maximal inhibitory concentration (IC₅₀) values, which are summarized below.

| Target | IC₅₀ Value |

| MMP-9 | 4.49 nM[11] |

| AKT | 1.34 nM[11] |

Table 1: Inhibitory Potency of this compound.

Mechanism of Action and Cellular Consequences

The efficacy of this compound stems from its ability to simultaneously disrupt two interconnected oncogenic processes: extracellular matrix degradation and pro-survival intracellular signaling.

Like many MMP inhibitors, this compound is thought to interact with the catalytic domain of MMP-9. This domain contains a zinc ion essential for the enzyme's proteolytic activity.[2][4][12] By binding within the active site, the inhibitor prevents the substrate from accessing the catalytic machinery, thereby halting the degradation of ECM proteins.

The PI3K/AKT/mTOR pathway is a multi-step cascade that transmits signals from cell surface receptors to the nucleus, influencing gene expression. This compound directly inhibits AKT, a central node in this pathway, leading to the attenuation of downstream signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. MMP9 - Wikipedia [en.wikipedia.org]

- 3. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MMP9 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTORC1 signalling pathway regulates MMP9 gene activation via transcription factor NF-κB in mammary epithelial cells of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

MMP-9-IN-5: A Dual Inhibitor of MMP-9 and AKT for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MMP-9-IN-5 is a potent, non-hydroxamate small molecule inhibitor that demonstrates a dual mechanism of action by targeting both matrix metalloproteinase-9 (MMP-9) and the serine/threonine kinase AKT. This dual inhibition leads to significant anti-cancer effects, including the induction of apoptosis and the suppression of cell migration. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, effects on cancer cells, and the underlying signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for cancer.

Introduction to MMP-9 and its Role in Cancer

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes. Elevated expression and activity of MMP-9 are strongly associated with tumor progression, invasion, and metastasis. MMP-9 facilitates cancer cell migration and invasion by breaking down the physical barriers of the ECM. Furthermore, it contributes to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The overexpression of MMP-9 is a negative prognostic indicator in various cancers. The PI3K/AKT signaling pathway is a key regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature of many cancers. AKT can promote the expression and activation of MMP-9, creating a feedback loop that drives tumor progression. Therefore, the dual inhibition of both MMP-9 and AKT presents a promising strategy for cancer therapy.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potent inhibitory and cytotoxic activities.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| MMP-9 | 4.49 |

| AKT | 1.34 |

| Data sourced from Ayoup et al., 2020. |

Table 2: Cytotoxic Activity of this compound against Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC₅₀ (nM) |

| MCF-7 | Breast Cancer | 6.9 |

| NFS-60 | Myeloid Leukemia | 5.5 |

| HepG2 | Liver Cancer | 3.1 |

| Wi-38 | Normal Lung Fibroblast | 35.1 |

| Data sourced from Ayoup et al., 2020. |

Table 3: Pro-apoptotic and Anti-metastatic Activity of this compound

| Activity | Cell Line(s) | Result |

| Caspase 3/7 Activation | MCF-7, NFS-60, HepG2 | >51% activation |

| Apoptosis Induction | MCF-7, NFS-60, HepG2 | >49% induction |

| Cell Migration Inhibition | HepG2 | up to 97% inhibition |

| Data sourced from Ayoup et al., 2020. |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of MMP-9 and the PI3K/AKT signaling pathway. The inhibition of AKT disrupts downstream signaling cascades that promote cell survival and proliferation. This, in turn, sensitizes cancer cells to apoptosis. The simultaneous inhibition of MMP-9 prevents the degradation of the extracellular matrix, thereby hindering cancer cell invasion and metastasis. The combined effect of AKT and MMP-9 inhibition leads to the activation of the caspase cascade, culminating in programmed cell death.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

MMP-9 Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of this compound to inhibit the enzymatic activity of MMP-9.

-

Materials:

-

Recombinant human MMP-9

-

Fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute this compound to various concentrations in assay buffer.

-

Add 50 µL of diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.

-

Add 25 µL of recombinant human MMP-9 (pre-activated if necessary) to each well.

-

Incubate at 37°C for 15 minutes.

-

Add 25 µL of the fluorogenic MMP-9 substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm every minute for 30 minutes.

-

Calculate the rate of substrate cleavage and determine the IC₅₀ value of this compound.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cancer cells.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound at its IC₅₀ concentration for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Synthesis of this compound

This compound is synthesized via a Ugi four-component reaction (Ugi-4CR), a powerful tool for the rapid generation of diverse chemical scaffolds. This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

In Vitro Cytotoxicity of MMP-9-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of MMP-9-IN-5, a potent dual inhibitor of Matrix Metalloproteinase-9 (MMP-9) and AKT kinase. The information presented herein is intended to support research and development efforts in oncology and related fields by detailing the compound's mechanism of action, summarizing its cytotoxic efficacy, and providing comprehensive experimental protocols.

Core Concepts: Mechanism of Action

This compound exerts its cytotoxic effects through the simultaneous inhibition of two key cellular targets:

-

MMP-9: As a member of the zinc-dependent endopeptidase family, MMP-9 plays a crucial role in the degradation of extracellular matrix components, a process integral to cancer cell invasion, metastasis, and angiogenesis.

-

AKT (Protein Kinase B): A central node in the PI3K/AKT signaling pathway, AKT is a serine/threonine kinase that promotes cell survival, proliferation, and growth while inhibiting apoptosis.

By targeting both MMP-9 and AKT, this compound disrupts critical pathways for cancer progression. The inhibition of the PI3K/AKT pathway by this compound leads to the induction of programmed cell death (apoptosis), which is mediated through the activation of the executioner caspases, caspase-3 and caspase-7.[1]

Quantitative Data Summary

The in vitro efficacy of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Enzymatic Inhibition

| Target Enzyme | IC50 Value |

| MMP-9 | 4.49 nM |

| AKT | 1.34 nM |

Table 2: In Vitro Cytotoxicity (72-hour incubation)

| Cell Line | Cell Type | IC50 Value |

| Wi-38 | Normal Human Lung Fibroblast | 35.1 nM |

| MCF-7 | Human Breast Adenocarcinoma | 6.9 nM |

| NFS-60 | Murine Myeloid Leukemia | 5.5 nM |

| HepG-2 | Human Hepatocellular Carcinoma | 3.1 nM |

Table 3: Induction of Apoptosis and Caspase-3/7 Activation (72-hour incubation)

| Cell Line | Effective Concentration for Apoptosis Induction | Effective Concentration for Caspase-3/7 Activation |

| MCF-7 | 6.9 nM | 6.9 nM |

| NFS-60 | 5.5 nM | 5.5 nM |

| HepG-2 | 3.1 nM | 3.1 nM |

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the cytotoxicity of this compound. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., MCF-7, HepG-2)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as in the drug-treated wells).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Analysis: Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

Caspase-3/7 Activity Assay: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of key executioner caspases.

Materials:

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Assay Setup: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Mmp-9-IN-5: A Potent Dual Inhibitor of MMP-9 and AKT for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mmp-9-IN-5 is a potent small molecule inhibitor targeting both matrix metalloproteinase-9 (MMP-9) and the serine/threonine kinase AKT.[1][2][3] This dual inhibitory activity positions this compound as a compelling candidate for cancer research and drug development. By simultaneously targeting a key enzyme involved in extracellular matrix remodeling and a central node in cell survival signaling, this compound exhibits significant cytotoxic and anti-migratory effects across various cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on this compound, including its effects on cancer cells, underlying signaling pathways, and detailed experimental methodologies.

Introduction

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components, a process essential for tumor invasion and metastasis.[4] Elevated levels of MMP-9 are associated with poor prognosis in several cancers.[5][6] The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many human cancers.[2][7][8] The discovery of this compound as a dual inhibitor of both MMP-9 and AKT presents a promising therapeutic strategy to concurrently block two key drivers of cancer progression.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) |

| MMP-9 | 4.49[1][2][3] |

| AKT | 1.34[1][2][3] |

Table 2: Cytotoxic Activity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 (nM) after 72h |

| HepG-2 | Human Liver Cancer | 3.1[1] |

| NFS-60 | Murine Myeloid Leukemia | 5.5[1] |

| MCF-7 | Human Breast Cancer | 6.9[1] |

| Wi-38 | Human Normal Lung Fibroblast | 35.1[1] |

Table 3: Pro-Apoptotic and Anti-Migratory Effects of this compound

| Effect | Cell Line | Concentration (nM) | Incubation Time | Result |

| Apoptosis Induction | HepG-2 | 3.1[1] | 72 h | Significant induction of apoptosis. |

| Apoptosis Induction | NFS-60 | 5.5[1] | 72 h | Significant induction of apoptosis. |

| Apoptosis Induction | MCF-7 | 6.9[1] | 72 h | Significant induction of apoptosis. |

| Caspase 3/7 Activation | HepG-2 | 3.1[1] | 72 h | Significant activation of caspase 3/7. |

| Caspase 3/7 Activation | NFS-60 | 5.5[1] | 72 h | Significant activation of caspase 3/7. |

| Caspase 3/7 Activation | MCF-7 | 6.9[1] | 72 h | Significant activation of caspase 3/7. |

| Inhibition of Cell Migration | HepG-2 | 3.1[1] | 24 h | 59.35% inhibition of cell migration.[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments based on available information and standard laboratory practices.

Cell Culture

-

Cell Lines: MCF-7 (human breast adenocarcinoma), HepG-2 (human hepatocellular carcinoma), NFS-60 (murine myeloid leukemia), and Wi-38 (human normal lung fibroblast) can be obtained from ATCC.

-

Culture Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

This protocol is based on a standard MTT assay, a common method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the use of a commercially available luminescent caspase activity assay.

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at the indicated concentrations (see Table 3) for 72 hours.

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

-

Assay Procedure: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using a viability assay like CellTiter-Glo®) and express the results as a fold change relative to the vehicle-treated control.

Cell Migration Assay (Transwell Assay)

This protocol is based on the use of a Boyden chamber system.

-

Insert Preparation: Coat the top of an 8.0 µm pore size Transwell insert with a thin layer of Matrigel® (for invasion assays) or leave uncoated (for migration assays). Allow the coating to solidify.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: In the lower chamber, add a medium containing a chemoattractant, such as 10% FBS.

-

Treatment: Add this compound at the desired concentration (e.g., 3.1 nM for HepG-2 cells) to both the upper and lower chambers.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Cell Removal and Staining: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the insert with methanol and stain with a solution such as 0.5% crystal violet.

-

Quantification: Elute the crystal violet with a solvent (e.g., 10% acetic acid) and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Data Analysis: Express the results as the percentage of migration inhibition compared to the vehicle-treated control.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of AKT.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phospho-AKT to total AKT.

Conclusion

This compound is a potent dual inhibitor of MMP-9 and AKT with significant anti-cancer activity in vitro. Its ability to induce apoptosis and inhibit cell migration in various cancer cell lines at nanomolar concentrations highlights its therapeutic potential. The provided data and experimental protocols offer a solid foundation for further investigation of this compound in preclinical cancer models. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully assess its translational potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MMP9 - Wikipedia [en.wikipedia.org]

- 5. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. europeanreview.org [europeanreview.org]

- 8. aacrjournals.org [aacrjournals.org]

Mmp-9-IN-5: A Technical Guide to its IC50 and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mmp-9-IN-5, a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9). It includes its inhibitory concentration (IC50) value, a detailed experimental protocol for its determination, and an exploration of its interaction with relevant signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against MMP-9 and its off-target activity against AKT have been quantitatively determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for clear comparison.

| Target | IC50 Value |

| MMP-9 | 4.49 nM |

| AKT | 1.34 nM |

Table 1: IC50 values of this compound against MMP-9 and AKT.[1]

Experimental Protocol: Determination of MMP-9 Inhibition

The IC50 value of this compound against MMP-9 is determined using a fluorometric enzymatic assay. This method measures the ability of the inhibitor to block the proteolytic activity of MMP-9 on a synthetic, quenched fluorescent substrate.

Materials and Reagents:

-

Recombinant human MMP-9 enzyme

-

This compound (test inhibitor)

-

A known MMP-9 inhibitor as a positive control (e.g., NNGH)

-

A quenched fluorogenic MMP-9 substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations in Assay Buffer. Reconstitute the MMP-9 enzyme and the fluorescent substrate according to the manufacturer's instructions.

-

Enzyme-Inhibitor Incubation: To the wells of a 96-well microplate, add a fixed concentration of recombinant human MMP-9 enzyme. Subsequently, add varying concentrations of this compound to the respective wells. Include wells for a positive control inhibitor and a vehicle control (containing only the solvent).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic MMP-9 substrate to all wells.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm, 490/520 nm, or 328/420 nm) in a kinetic mode for 30-60 minutes.

-

Data Analysis: Determine the reaction rates from the linear phase of the fluorescence curves. Plot the percentage of MMP-9 inhibition against the logarithm of the this compound concentration. The IC50 value is then calculated by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving MMP-9 and the general workflow for determining the IC50 value of an inhibitor.

Caption: MMP-9 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for IC50 Determination.

References

In-Depth Technical Guide: Mmp-9-IN-5 Binding Affinity to MMP-9

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding affinity of Mmp-9-IN-5 to its target, Matrix Metalloproteinase-9 (MMP-9). It includes quantitative binding data, detailed experimental methodologies for assessing inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to MMP-9 and this compound

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes[1][2]. Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, angiogenesis, and wound healing[2]. However, the overexpression and aberrant activity of MMP-9 are strongly associated with numerous pathological conditions, including tumor invasion and metastasis in cancer, inflammatory diseases, and cardiovascular disorders[2][3][4][5]. This makes MMP-9 a prominent therapeutic target for the development of novel inhibitors.

This compound is a potent and specific inhibitor of MMP-9. It is a non-hydroxamate inhibitor that has demonstrated significant efficacy in preclinical studies. Notably, this compound not only inhibits the enzymatic activity of MMP-9 but also attenuates the PI3K/Akt signaling pathway, an important downstream cascade, and can induce apoptosis in cancer cells[6].

Binding Affinity of this compound to MMP-9

The binding affinity of an inhibitor to its target enzyme is a critical parameter for evaluating its potential as a therapeutic agent. The most common metric for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The reported binding affinity of this compound for MMP-9 is presented in the table below.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | MMP-9 | 4.49 | Fluorometric | [6] |

| This compound | AKT | 1.34 | Not Specified | [6] |

Experimental Protocols

The determination of the IC50 value for this compound against MMP-9 is typically performed using a fluorometric assay. A common and sensitive method for this is the Fluorescence Resonance Energy Transfer (FRET) assay[7][8][9].

Principle of the FRET-based MMP-9 Inhibition Assay

The FRET assay for MMP-9 activity utilizes a synthetic peptide substrate that is dually labeled with a fluorescent donor (fluorophore) and a quencher molecule[7][8][9]. In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal through FRET[9]. The peptide sequence is specifically designed to be recognized and cleaved by MMP-9[8][9]. Upon cleavage by active MMP-9, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity[7][9][10]. The potency of an inhibitor is determined by measuring the reduction in the rate of fluorescence increase in the presence of varying concentrations of the inhibitor.

Detailed Methodology for MMP-9 Inhibition FRET Assay

The following is a generalized protocol for determining the IC50 of an MMP-9 inhibitor using a FRET-based assay, adapted from standard methodologies[7][10][11].

Materials:

-

Recombinant human MMP-9 (activated)

-

FRET-based MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen FRET pair (e.g., Ex/Em = 325/393 nm or 490/520 nm)[10][11]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the MMP-9 FRET substrate in the assay buffer.

-

Prepare a stock solution of activated MMP-9 in the assay buffer. The final concentration in the assay should be in the linear range of the assay.

-

Prepare a serial dilution of this compound in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-induced effects on enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control (EC) wells: Add a defined volume of diluted MMP-9 and assay buffer.

-

Inhibitor (Test) wells: Add the same volume of diluted MMP-9 and the corresponding serial dilutions of this compound.

-

Solvent Control (SC) wells: Add diluted MMP-9 and assay buffer containing the same final concentration of the solvent used for the inhibitor.

-

Background Control (BC) wells: Add assay buffer only (no enzyme).

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the MMP-9 FRET substrate to all wells.

-

Immediately place the microplate in the fluorescence plate reader, pre-set to the appropriate temperature.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes[11].

-

-

Data Analysis:

-

For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Subtract the background fluorescence (from BC wells).

-

Normalize the reaction velocities to the enzyme control (or solvent control) to obtain the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value.

-

Visualizations

MMP-9 Signaling Pathways

MMP-9 expression and activity are regulated by a complex network of intracellular signaling pathways, often initiated by extracellular stimuli such as growth factors and pro-inflammatory cytokines[12][13]. Dysregulation of these pathways is a hallmark of many diseases where MMP-9 is implicated. The diagram below illustrates some of the key signaling cascades that converge on the regulation of MMP-9.

Caption: Key signaling pathways regulating MMP-9 expression.

Experimental Workflow for MMP-9 Inhibition Assay

The workflow for determining the inhibitory potential of a compound like this compound against MMP-9 follows a systematic, multi-step process from reagent preparation to data analysis. The diagram below outlines this experimental workflow.

Caption: Workflow for determining the IC50 of this compound.

References

- 1. MMP9 - Wikipedia [en.wikipedia.org]

- 2. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the binding of MMP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence detection of MMP-9. II. Ratiometric FRET-based sensing with dually labeled specific peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. assaygenie.com [assaygenie.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Mmp-9-IN-5: A Comprehensive Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Mmp-9-IN-5, a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). The document details the quantitative inhibitory activity of this compound against MMP-9 and other related MMPs, outlines the experimental methodologies used for these assessments, and presents visual diagrams to illustrate key concepts.

Selectivity Profile of this compound